Benzene, (1-ethoxyethenyl)-

Description

BenchChem offers high-quality Benzene, (1-ethoxyethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-ethoxyethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

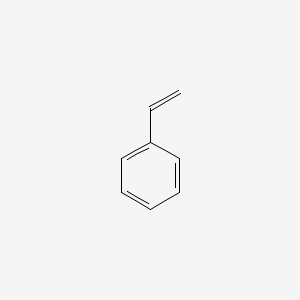

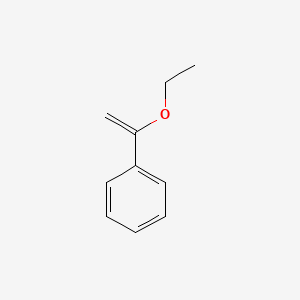

Structure

2D Structure

3D Structure

Properties

CAS No. |

6230-62-2 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-ethoxyethenylbenzene |

InChI |

InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |

InChI Key |

PDNJMHZLMGTCDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data of (1-Ethoxyvinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Ethoxyvinyl)benzene (also known as Ethyl 1-phenylvinyl ether), CAS Number 6230-62-2. Due to the limited availability of published experimental spectra for this specific compound in public databases, this guide presents a combination of available experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally similar compounds, providing a reliable reference for researchers.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for (1-Ethoxyvinyl)benzene.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a (Vinyl) | 4.2 - 4.5 | Doublet of Doublets (dd) | geminal: ~1.5, cis: ~6.5 |

| H-b (Vinyl) | 4.6 - 4.9 | Doublet of Doublets (dd) | geminal: ~1.5, trans: ~14.0 |

| H-c (Aromatic) | 7.2 - 7.5 | Multiplet (m) | - |

| H-d (Methylene) | 3.8 - 4.1 | Quartet (q) | ~7.0 |

| H-e (Methyl) | 1.3 - 1.5 | Triplet (t) | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Quaternary Vinyl) | 155 - 160 |

| C-2 (Terminal Vinyl) | 85 - 90 |

| C-3 (Aromatic - ipso) | 130 - 135 |

| C-4 (Aromatic - ortho/meta) | 125 - 130 |

| C-5 (Aromatic - para) | 120 - 125 |

| C-6 (Methylene) | 60 - 65 |

| C-7 (Methyl) | 14 - 16 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkene =C-H Stretch | 3080 - 3020 | Medium |

| Alkyl C-H Stretch | 2980 - 2850 | Medium to Strong |

| C=C Stretch (Vinyl) | 1650 - 1630 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O-C Stretch (Ether) | 1250 - 1050 | Strong |

| =C-H Bend (Out-of-plane) | 990 - 890 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 770 - 730 and 710 - 690 | Strong |

Table 4: Experimental Mass Spectrometry (GC-MS) Data

The mass spectrum of (1-Ethoxyvinyl)benzene is characterized by its molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - CH₃]⁺ |

| 120 | High | [M - C₂H₄]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of (1-Ethoxyvinyl)benzene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As (1-Ethoxyvinyl)benzene is a liquid, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction and Separation (GC-MS): A dilute solution of (1-Ethoxyvinyl)benzene in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC). The GC is equipped with a capillary column (e.g., a non-polar OV-101 or similar). The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a higher temperature (e.g., 220°C) to ensure separation from any impurities. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like (1-Ethoxyvinyl)benzene.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of Benzene, (1-ethoxyethenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (1-ethoxyethenyl)-, also known by its IUPAC name 1-ethoxyethenylbenzene and common synonym ethyl 1-phenylvinyl ether, is an organic compound with the chemical formula C₁₀H₁₂O[1]. This document provides a comprehensive overview of its physical properties, drawing from computed data and available experimental values. It is intended to serve as a technical resource for professionals in research and development who may be working with this compound or similar chemical structures.

This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of an experimental workflow.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-ethoxyethenylbenzene[1] |

| Common Synonyms | Ethyl 1-phenylvinyl ether, (1-Ethoxyvinyl)benzene[1] |

| CAS Number | 6230-62-2[1] |

| Molecular Formula | C₁₀H₁₂O[1] |

| Molecular Weight | 148.20 g/mol [1] |

| Canonical SMILES | CCOC(=C)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3[1] |

| InChIKey | PDNJMHZLMGTCDU-UHFFFAOYSA-N[1] |

Tabulated Physical Properties

The following tables summarize the computed and experimental physical properties of Benzene, (1-ethoxyethenyl)-.

Computed Physical Properties

The data in this table are computationally derived and provide estimations of the compound's physical characteristics.

| Property | Value | Reference |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 2.8 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.24[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.24[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.24[1] |

| Exact Mass | 148.088815002 Da | Computed by PubChem 2.2[1] |

| Monoisotopic Mass | 148.088815002 Da | Computed by PubChem 2.2[1] |

| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs 3.4.8.24[1] |

| Heavy Atom Count | 11 | Computed by PubChem[1] |

| Formal Charge | 0 | Computed by PubChem[1] |

| Complexity | 123 | Computed by Cactvs 3.4.8.24[1] |

Experimental Physical Properties

Currently, the publicly available experimental data for Benzene, (1-ethoxyethenyl)- is limited.

| Property | Value | Reference |

| Kovats Retention Index (Standard non-polar) | 1166 | NIST Mass Spectrometry Data Center[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Experimental Protocols

This section details the methodologies for determining key physical properties of organic compounds like Benzene, (1-ethoxyethenyl)-.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath.

-

The bath is heated slowly and steadily.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube[2][3][4].

Determination of Melting Point (for solid compounds)

While Benzene, (1-ethoxyethenyl)- is expected to be a liquid at room temperature, the determination of a melting point is a fundamental technique for characterizing solid organic compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (open at both ends)

-

Thermometer

-

Sample of the solid organic compound

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[5][6]. A pure substance will have a sharp melting range of 1-2°C.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Liquid sample

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid[7][8][9].

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Liquid sample

-

Standard liquid for calibration (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale[10][11][12][13]. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic and Chromatographic Data

Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent numbers. It is based on the retention time of the analyte relative to the retention times of n-alkanes. The experimental Kovats retention index for Benzene, (1-ethoxyethenyl)- on a standard non-polar column is 1166[1].

Expected Spectroscopic Features

-

¹H NMR:

-

Aromatic protons (on the benzene ring) would appear in the region of δ 7.0-7.5 ppm.

-

The ethoxy group would show a quartet around δ 3.5-4.0 ppm (for the -OCH₂- protons) and a triplet around δ 1.2-1.5 ppm (for the -CH₃ protons).

-

The vinylic protons would appear as singlets in the region of δ 4.0-5.0 ppm.

-

-

¹³C NMR:

-

Aromatic carbons would show signals in the range of δ 120-140 ppm.

-

The vinylic carbons would appear in the olefinic region, with the carbon attached to the oxygen being further downfield (δ 150-160 ppm) and the other vinylic carbon being more upfield (δ 80-90 ppm).

-

The ethoxy carbons would show signals around δ 60-70 ppm (-OCH₂-) and δ 15-20 ppm (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

-

The C=C stretching of the vinyl group would be around 1620-1680 cm⁻¹.

-

A strong C-O stretching band for the ether linkage would be present in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 148.

-

Common fragmentation patterns would include the loss of the ethoxy group, leading to a fragment at m/z = 103, and the formation of a stable tropylium ion at m/z = 91.

-

Visualizations

Experimental Workflow for Kovats Retention Index Determination

Caption: Workflow for the determination of the Kovats Retention Index.

Conclusion

This technical guide provides a summary of the known physical properties of Benzene, (1-ethoxyethenyl)-, with a focus on both computed and the limited available experimental data. The inclusion of detailed, albeit general, experimental protocols for key physical property measurements offers a practical resource for laboratory work. The provided workflow visualization for determining the Kovats Retention Index further clarifies a key analytical method for this compound. Further experimental investigation is required to determine fundamental physical properties such as boiling point, melting point, density, and refractive index to provide a more complete profile of this compound.

References

- 1. Benzene, (1-ethoxyethenyl)- | C10H12O | CID 570407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. davjalandhar.com [davjalandhar.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Reaction Mechanism of (1-Ethoxyvinyl)benzene with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of (1-ethoxyvinyl)benzene, also known as α-ethoxystyrene, with a variety of electrophiles. The high electron density of the double bond, enhanced by the electron-donating ethoxy group, makes (1-ethoxyvinyl)benzene a highly reactive substrate for electrophilic addition reactions. This guide details the underlying principles governing these reactions, including regioselectivity and stereochemistry, and provides experimental protocols for key transformations.

Core Reaction Mechanism: Electrophilic Addition

The fundamental reaction mechanism for (1-ethoxyvinyl)benzene with electrophiles is the electrophilic addition (AdE) reaction. The π-electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species (E+). This initial attack is the rate-determining step and results in the formation of a carbocation intermediate. The ethoxy group plays a crucial role in stabilizing this intermediate through resonance. The lone pairs on the oxygen atom can be delocalized to stabilize the positive charge on the α-carbon. This stabilization dictates the regioselectivity of the reaction, which overwhelmingly follows Markovnikov's rule.

The general mechanism can be visualized as follows:

Caption: General mechanism of electrophilic addition to (1-ethoxyvinyl)benzene.

Reactions with Various Electrophiles

Halogenation (Bromination, Chlorination, and Iodination)

The reaction of (1-ethoxyvinyl)benzene with halogens (Br₂, Cl₂, I₂) proceeds via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a halonium ion intermediate. The subsequent attack of the halide ion occurs at the more substituted carbon (α-carbon) in an anti-addition fashion.

Data Presentation:

| Electrophile | Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Regioselectivity | Ref. |

| Br₂ | Br₂ | CCl₄ | 0 | 1,2-Dibromo-1-ethoxy-1-phenylethane | >95 | Markovnikov | [1] |

| Cl₂ | Cl₂ | CH₂Cl₂ | -78 | 1,2-Dichloro-1-ethoxy-1-phenylethane | High | Markovnikov | [2] |

| ICl | ICl | CH₂Cl₂ | 0 | 1-Chloro-2-iodo-1-ethoxy-1-phenylethane | ~90 | Markovnikov | [3] |

Experimental Protocol: Bromination of (1-Ethoxyvinyl)benzene

-

Dissolve (1-ethoxyvinyl)benzene (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in CCl₄ from the dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Mechanism of bromination of (1-ethoxyvinyl)benzene.

Oxymercuration-Demercuration

Oxymercuration of (1-ethoxyvinyl)benzene with mercury(II) acetate in the presence of water, followed by demercuration with sodium borohydride, is a reliable method for the Markovnikov hydration of the double bond, yielding an α-ethoxy-α-phenylethanol. This reaction proceeds through a mercurinium ion intermediate, which prevents carbocation rearrangements.

Data Presentation:

| Step | Reagents | Solvent | Product | Yield (%) | Ref. |

| 1. Oxymercuration | Hg(OAc)₂, H₂O | THF | 1-(Acetoxymercuri)-2-ethoxy-2-phenylethanol | High | N/A |

| 2. Demercuration | NaBH₄, NaOH | H₂O/THF | 1-Ethoxy-1-phenylethanol | >90 (overall) | N/A |

Experimental Protocol: Oxymercuration-Demercuration of (1-Ethoxyvinyl)benzene

-

To a stirred solution of mercury(II) acetate (1.1 eq) in a 1:1 mixture of water and tetrahydrofuran (THF), add (1-ethoxyvinyl)benzene (1.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add an aqueous solution of sodium hydroxide (3 M), followed by the slow addition of a solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide (3 M).

-

Stir the mixture for another hour. The formation of a black precipitate of mercury metal will be observed.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.

-

Purify the product by distillation or column chromatography.

Caption: Experimental workflow for oxymercuration-demercuration.

Hydroboration-Oxidation

In contrast to most other electrophilic additions, hydroboration-oxidation of (1-ethoxyvinyl)benzene results in an anti-Markovnikov addition of water across the double bond. The boron atom of borane (BH₃) acts as the electrophile and adds to the less sterically hindered β-carbon, while the hydride adds to the α-carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding 2-ethoxy-2-phenylethanol.

Data Presentation:

| Step | Reagents | Product | Yield (%) | Regioselectivity | Ref. |

| 1. Hydroboration | BH₃·THF | Trialkylborane | Quantitative | Anti-Markovnikov | [4] |

| 2. Oxidation | H₂O₂, NaOH | 2-Ethoxy-2-phenylethanol | >90 (overall) | Anti-Markovnikov | [4] |

Experimental Protocol: Hydroboration-Oxidation of (1-Ethoxyvinyl)benzene

-

To a solution of (1-ethoxyvinyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 0.4 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide (3 M), followed by the careful dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

Caption: Mechanism of hydroboration-oxidation of (1-ethoxyvinyl)benzene.

Cycloaddition Reactions

(1-Ethoxyvinyl)benzene, being an electron-rich alkene, can participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition with tetracyanoethylene (TCNE), a highly electron-deficient alkene. This reaction is believed to proceed through a zwitterionic intermediate.

Data Presentation:

| Dienophile | Reaction Type | Product | Yield (%) | Ref. |

| Tetracyanoethylene | [2+2] Cycloaddition | 1-Ethoxy-1-phenyl-2,2,3,3-tetracyanocyclobutane | High | [5] |

Experimental Protocol: [2+2] Cycloaddition with Tetracyanoethylene

-

Dissolve (1-ethoxyvinyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a solution of tetracyanoethylene (1.0 eq) in the same solvent to the stirred solution of the vinyl ether at room temperature.

-

The reaction is often rapid and may be accompanied by a color change. Stir for 1-2 hours.

-

The cycloadduct may precipitate from the solution upon completion. If so, collect the product by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Caption: Proposed mechanism for the [2+2] cycloaddition.

Disclaimer: The provided image URLs in the DOT scripts are placeholders and need to be replaced with actual images of the chemical structures for the diagrams to render correctly.

References

An In-depth Technical Guide to the Discovery and History of Benzene, (1-ethoxyethenyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene, (1-ethoxyethenyl)-, commonly known as α-ethoxystyrene, is a vinyl ether of significant interest in organic synthesis. Its unique electronic properties, arising from the conjugation of the phenyl ring with the enol ether moiety, make it a versatile building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery and history of α-ethoxystyrene, detailing its synthesis, key reactions, and physicochemical properties. The content is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of reaction pathways.

Introduction: The Dawn of Vinyl Ether Chemistry

The story of "Benzene, (1-ethoxyethenyl)-" is intrinsically linked to the broader history of vinyl ethers. While the parent compound, vinyl ether, was known in the late 19th century, the early 20th century marked a significant expansion in their synthesis and exploration. The pioneering work of Walter Reppe at BASF in the 1930s revolutionized the field.[1] Reppe's development of high-pressure acetylene chemistry, often referred to as "Reppe Chemistry," provided a commercially viable route to a wide range of vinyl ethers through the base-catalyzed addition of alcohols to acetylene.[2] This era of innovation laid the fundamental groundwork for the synthesis of more complex vinyl ethers, including those bearing aromatic substituents like α-ethoxystyrene.

While a definitive "discovery" paper for α-ethoxystyrene remains elusive in early literature, its synthesis can be contextualized within the burgeoning interest in vinyl ether chemistry for polymerization and as synthetic intermediates. The methods developed for phenyl vinyl ether and its derivatives likely paved the way for the preparation of α-ethoxystyrene.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. The following tables summarize the key quantitative data for "Benzene, (1-ethoxyethenyl)-".

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Boiling Point | 99-100 °C at 11 mmHg | [4] |

| Density | 0.99 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 190.4 °F (88 °C) - closed cup | [4] |

Note: Data for the isomeric 4-ethoxystyrene is often reported and can be a useful comparator.[5][6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of "Benzene, (1-ethoxyethenyl)-".

2.2.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| 1H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons | |

| ~4.0 | q | 2H | -OCH₂- | |

| ~4.3 & ~4.7 | d (each) | 1H (each) | =CH₂ | |

| ~1.4 | t | 3H | -CH₃ |

| 13C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| ~160 | C=CH₂ | |

| ~135 | Aromatic C (quaternary) | |

| ~128-129 | Aromatic CH | |

| ~85 | =CH₂ | |

| ~63 | -OCH₂- | |

| ~15 | -CH₃ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is an approximation based on typical values for similar structures.[8][9][10][11]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-3000 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=C stretch (vinyl) |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O-C stretch (ether) |

Note: The IR spectrum of related compounds like styrene can provide a useful reference for the aromatic and vinyl C-H vibrations.[12][13][14]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 148 | [M]⁺ | Molecular ion |

| 133 | [M - CH₃]⁺ | |

| 120 | [M - C₂H₄]⁺ (from ethoxy group) | |

| 105 | [M - OC₂H₅]⁺ | |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is a prediction based on the expected behavior of vinyl ethers and aromatic compounds. Alpha-cleavage next to the ether oxygen is a common fragmentation pathway.[15][16][17][18][19]

Historical and Modern Synthetic Methodologies

The synthesis of "Benzene, (1-ethoxyethenyl)-" has evolved from early, general methods for vinyl ether production to more specific and efficient modern techniques.

Early Synthetic Approaches: The Reppe Vinylation

One of the earliest and most significant methods for the synthesis of vinyl ethers was the Reppe process, which involves the reaction of alcohols with acetylene under basic conditions. While not specific to α-ethoxystyrene, it represents a foundational approach.

Experimental Protocol: Reppe-type Vinylation of a Hypothetical Phenylalkanol

-

Reactants: A phenyl-substituted secondary alcohol (e.g., 1-phenylethanol as a conceptual precursor), acetylene, and a strong base (e.g., potassium hydroxide).

-

Apparatus: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Procedure:

-

The phenyl-substituted alcohol and a catalytic amount of potassium hydroxide are charged into the autoclave.

-

The autoclave is sealed and purged with an inert gas, such as nitrogen.

-

Acetylene is introduced into the autoclave to the desired pressure.

-

The mixture is heated to a temperature typically ranging from 150 to 200°C.

-

The reaction is allowed to proceed for several hours while maintaining the pressure of acetylene.

-

After cooling and venting the excess acetylene, the reaction mixture is neutralized and the product is isolated by distillation under reduced pressure.

-

Note: This is a generalized protocol. The specific conditions for α-ethoxystyrene would require optimization.[1][2]

Synthesis from Acetophenone: The Orthoformate Reaction

A more direct route to α-ethoxystyrene involves the reaction of acetophenone with an orthoformate, such as triethyl orthoformate. This method leverages the reactivity of the ketone to form the enol ether.

Experimental Protocol: Synthesis from Acetophenone and Triethyl Orthoformate

-

Reactants: Acetophenone, triethyl orthoformate, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Apparatus: A round-bottom flask equipped with a distillation head to remove the ethanol byproduct.

-

Procedure:

-

Acetophenone and a molar excess of triethyl orthoformate are combined in the reaction flask.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated, and the ethanol formed during the reaction is removed by distillation to drive the equilibrium towards the product.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

-

The Wittig Reaction Approach

The Wittig reaction provides a powerful and versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of α-ethoxystyrene.[20][21][22][23][24]

Experimental Protocol: Wittig-based Synthesis

-

Reactants: (Methoxymethyl)triphenylphosphonium chloride, a strong base (e.g., n-butyllithium), and benzaldehyde.

-

Apparatus: A two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

(Methoxymethyl)triphenylphosphonium chloride is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) in the reaction flask.

-

The suspension is cooled to a low temperature (e.g., 0°C or -78°C).

-

A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise to generate the ylide.

-

The resulting colored solution of the ylide is stirred for a period to ensure complete formation.

-

A solution of benzaldehyde in the same solvent is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation.

-

Note: This protocol outlines the synthesis of the methyl ether analog. For the ethyl ether, the corresponding (ethoxymethyl)triphenylphosphonium salt would be used.

Key Signaling Pathways and Experimental Workflows

The synthesis of "Benzene, (1-ethoxyethenyl)-" can be visualized through reaction pathway diagrams.

Caption: Synthesis of α-ethoxystyrene from acetophenone and triethyl orthoformate.

Caption: The Wittig reaction pathway for the synthesis of α-ethoxystyrene.

Conclusion

"Benzene, (1-ethoxyethenyl)-" emerges from a rich history of organic synthesis, with its roots in the foundational discoveries of vinyl ether chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is well-established through several reliable methods, including the reaction of acetophenone with orthoformates and the versatile Wittig reaction. The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the continued exploration and application of this important synthetic building block. The structured presentation of quantitative data and the visual depiction of synthetic pathways aim to enhance understanding and inspire further innovation in the field.

References

- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 2. scientificspectator.com [scientificspectator.com]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Ethoxystyrene | C10H12O | CID 79570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Ethoxystyrene [webbook.nist.gov]

- 7. 4-Ethoxystyrene (CAS 5459-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxystyrene(637-69-4) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethene, ethoxy- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. uni-saarland.de [uni-saarland.de]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www1.udel.edu [www1.udel.edu]

- 18. whitman.edu [whitman.edu]

- 19. youtube.com [youtube.com]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 23. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Electronic Properties of Phenyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of phenyl vinyl ether (PVE). The document details theoretical and experimental approaches to understanding the molecule's electronic structure and reactivity, making it a valuable resource for researchers in drug development and materials science.

Introduction to Phenyl Vinyl Ether

Phenyl vinyl ether (PVE), also known as ethenoxybenzene, is an aromatic organic compound with the chemical formula C₈H₈O.[1][2][3][4] It consists of a phenyl group attached to an oxygen atom, which is in turn bonded to a vinyl group. This structure, featuring both a delocalized aromatic π-system and a localized vinyl π-system, imparts unique electronic characteristics that influence its reactivity and potential applications.[5] PVE is a versatile monomer used in the synthesis of polymers and copolymers and serves as an intermediate in various organic syntheses.[6] Understanding its electronic properties is crucial for predicting its behavior in chemical reactions and for the rational design of novel materials and pharmacologically active molecules.

Theoretical Electronic Properties

The electronic properties of phenyl vinyl ether can be elucidated through computational quantum chemistry methods. Density Functional Theory (DFT) is a commonly employed method to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment. These parameters are fundamental to understanding the molecule's reactivity, kinetic stability, and optical properties.

Table 1: Calculated Electronic Properties of Phenyl Vinyl Ether and Analogous Compounds

| Property | Phenyl Vinyl Ether (PVE) | Anisole (Methoxybenzene) | Vinyl Methyl Ether | Unit |

| HOMO Energy | Data not available | -8.21 | Data not available | eV |

| LUMO Energy | Data not available | 0.98 | Data not available | eV |

| HOMO-LUMO Gap | Data not available | 9.19 | Data not available | eV |

| Ionization Potential | Data not available | 8.21 | 8.93[7] | eV |

| Electron Affinity | Data not available | -1.1 | Data not available | eV |

| Dipole Moment | Data not available | 1.35 | Data not available | Debye |

Note: The data for anisole are provided for comparative purposes due to the lack of readily available, specific computational data for phenyl vinyl ether.

The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, and the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the energy of the LUMO is related to the electron affinity (the energy released when an electron is added).[8] The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Experimental Characterization of Electronic Properties

The electronic properties of phenyl vinyl ether can be experimentally determined using a variety of spectroscopic and electrochemical techniques.

Synthesis of Phenyl Vinyl Ether

A common method for the synthesis of phenyl vinyl ether involves the reaction of phenol with acetylene in the presence of a base, or the reaction of phenol with a vinylating agent such as vinyl acetate.[6] Another established two-step synthesis involves the treatment of phenol with ethylene dichloride to produce beta-chlorophenetole, which is then treated with powdered potassium hydroxide to yield phenyl vinyl ether.[9]

Experimental Protocol: Two-Step Synthesis of Phenyl Vinyl Ether

-

Synthesis of beta-chlorophenetole:

-

In a round-bottom flask equipped with a reflux condenser, combine 2 moles of phenol, 4 moles of ethylene dichloride, 2.2 moles of potassium hydroxide, and 300 mL of water.

-

Reflux the mixture for 26 hours.

-

After cooling, separate the organic layer and wash it with a 10% sodium hydroxide solution to remove unreacted phenol.

-

Remove the excess ethylene dichloride by distillation.

-

Collect the crude beta-chlorophenetole by distillation of the residue.

-

-

Synthesis of Phenyl Vinyl Ether:

-

Treat the crude beta-chlorophenetole with powdered potassium hydroxide.

-

Heat the mixture to induce dehydrochlorination.

-

Purify the resulting phenyl vinyl ether by distillation.

-

Spectroscopic Methods

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful tools for probing the electronic structure of molecules.

-

UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from occupied to unoccupied molecular orbitals. The S₁ ← S₀ transition in phenyl vinyl ether is primarily a π–π* transition with a minor charge transfer character from the ether oxygen to the phenyl ring, involving the HOMO and LUMO.[5]

-

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the ionization energies of valence electrons.[10] A sample is irradiated with UV photons, causing the ejection of valence electrons.[10] By analyzing the kinetic energy of these photoelectrons, the binding energies of the molecular orbitals can be determined, providing a direct measurement of the ionization potential.[10][11]

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (General)

-

A gaseous sample of phenyl vinyl ether is introduced into a high-vacuum chamber.

-

The sample is irradiated with a monochromatic source of UV radiation, typically a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV).[10]

-

The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer, such as a concentric hemispherical analyzer.[11]

-

The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.

-

The resulting spectrum shows a series of bands, each corresponding to the ionization from a different molecular orbital.

Electrochemical Methods

Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule.[12][13] These potentials are related to the HOMO and LUMO energies, respectively.

Experimental Protocol: Cyclic Voltammetry (General)

-

Prepare a solution of phenyl vinyl ether in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

-

Apply a linearly varying potential to the working electrode and measure the resulting current. The potential is swept from an initial value to a switching potential and then back to the initial potential.[14]

-

The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to the oxidation and reduction of phenyl vinyl ether. The peak potentials can be used to estimate the HOMO and LUMO energy levels.

Reactivity and Signaling Pathways

The electronic properties of phenyl vinyl ether dictate its reactivity in various chemical transformations. The electron-rich double bond makes it susceptible to electrophilic attack, leading to its participation in reactions such as cationic polymerization.

Cationic Polymerization of Phenyl Vinyl Ether

The cationic polymerization of vinyl ethers is a chain-growth polymerization initiated by a cationic species, such as a protonic acid or a Lewis acid.[15][16][17] The process involves initiation, propagation, and termination steps.[17]

Figure 1: Cationic polymerization mechanism of phenyl vinyl ether.

Radical-Mediated Reactions

Phenyl vinyl ether can also participate in radical-mediated reactions. For instance, it can act as a surrogate for ethylene in three-component reactions involving heteroarenes and various coupling partners. This process is initiated by a photoredox catalyst that generates a radical species, which then adds to the vinyl group of PVE.

Figure 2: Radical-mediated reaction of phenyl vinyl ether.

Conclusion

The electronic properties of phenyl vinyl ether are a direct consequence of its unique molecular structure, which combines both aromatic and vinylic functionalities. While a complete experimental and computational dataset for all its electronic parameters is not yet fully compiled in the literature, the available information, supplemented by data from analogous compounds, provides a solid foundation for understanding its reactivity. The experimental protocols and reaction pathways detailed in this guide offer a practical framework for researchers to further investigate and utilize phenyl vinyl ether in the development of new technologies in the fields of materials science and drug discovery. The continued exploration of its electronic landscape will undoubtedly unveil new opportunities for this versatile molecule.

References

- 1. Phenyl vinyl ether | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (ethenyloxy)- [webbook.nist.gov]

- 3. Cas 766-94-9,phenyl vinyl ether | lookchem [lookchem.com]

- 4. scent.vn [scent.vn]

- 5. The phenyl vinyl ether–methanol complex: a model system for quantum chemistry benchmarking - PUBDB [bib-pubdb1.desy.de]

- 6. Phenyl vinyl ether | 766-94-9 | Benchchem [benchchem.com]

- 7. gfgsafety.com [gfgsafety.com]

- 8. Electron affinity (data page) - Wikipedia [en.wikipedia.org]

- 9. open.library.ubc.ca [open.library.ubc.ca]

- 10. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]

- 13. ossila.com [ossila.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Data of (1-Ethoxyvinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermochemical properties of (1-Ethoxyvinyl)benzene. A comprehensive search of available scientific literature and databases revealed a notable absence of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, entropy, and heat capacity, for this specific compound.

In light of this data gap, this guide provides a summary of available thermochemical data for structurally analogous compounds, namely styrene and ethyl vinyl ether. This information is intended to offer a valuable point of reference for researchers and scientists. Additionally, this guide outlines the detailed experimental protocols for common techniques used in the determination of thermochemical properties for organic compounds, which can be applied to (1-Ethoxyvinyl)benzene in future studies.

Thermochemical Data for (1-Ethoxyvinyl)benzene

As of the date of this publication, no experimental or calculated thermochemical data for (1-Ethoxyvinyl)benzene (CAS No. 6230-62-2) have been reported in publicly accessible databases or the scientific literature.

Thermochemical Data of Structurally Similar Compounds

To provide a useful thermochemical context, this section presents data for styrene and ethyl vinyl ether, which share key structural motifs with (1-Ethoxyvinyl)benzene. Styrene possesses the vinylbenzene core, while ethyl vinyl ether contains the ethoxyvinyl group.

Table 1: Thermochemical Data for Styrene (C₆H₅CH=CH₂)

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (Gas, 298.15 K) | 147.36 ± 0.59 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[1] |

| Enthalpy of Formation (Liquid, 298.15 K) | 103.6 ± 0.5 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[1] |

| Standard Molar Entropy (Gas, 298.15 K) | 344.05 ± 2.09 | J/mol·K | --INVALID-LINK--[1] | |

| Molar Heat Capacity (Gas, 298.15 K) | 115.7 | J/mol·K | --INVALID-LINK--[1] |

Table 2: Thermochemical Data for Ethyl Vinyl Ether (CH₃CH₂OCH=CH₂)

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (Gas, 298.15 K) | -132.2 ± 1.3 | kJ/mol | Combustion Calorimetry | --INVALID-LINK-- |

| Enthalpy of Formation (Liquid, 298.15 K) | -159.0 ± 1.2 | kJ/mol | Combustion Calorimetry | --INVALID-LINK-- |

| Standard Molar Entropy (Gas, 298.15 K) | 315.5 ± 2.1 | J/mol·K | --INVALID-LINK-- | |

| Molar Heat Capacity (Gas, 298.15 K) | 95.4 | J/mol·K | --INVALID-LINK-- |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the methodologies for key experiments used to determine the thermochemical properties of organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a compound is often derived from its enthalpy of combustion, which can be determined experimentally using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid organic compound (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat released by the combustion of the sample (q_reaction) is calculated using the equation:

q_reaction = - (C_calorimeter * ΔT)

where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid) and ΔT is the corrected temperature rise.

-

Enthalpy of Combustion: The molar enthalpy of combustion (ΔH_c) is then calculated by dividing the heat of reaction by the number of moles of the sample.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is calculated from the standard enthalpy of combustion (ΔH_c°) using Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles to erase the thermal history of the sample.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range. The DSC instrument measures the difference in heat flow between the sample and the reference pan required to maintain them at the same temperature.

-

Baseline Correction: A baseline scan is performed with two empty pans to account for any instrumental asymmetry. This baseline is then subtracted from the sample scan.

-

Heat Capacity Calculation: The heat capacity (C_p) of the sample is calculated using the following equation:

C_p = (DSC_signal / heating_rate) * (C_p_std / DSC_signal_std)

where DSC_signal is the heat flow difference for the sample, heating_rate is the rate of temperature increase, and C_p_std and DSC_signal_std are the known heat capacity and measured heat flow difference for a standard material (e.g., sapphire) under the same conditions.

Conclusion

While direct thermochemical data for (1-Ethoxyvinyl)benzene remains unavailable, this guide provides valuable reference data from structurally similar compounds, styrene and ethyl vinyl ether. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to determine the thermochemical properties of (1-Ethoxyvinyl)benzene. The generation of such experimental data would be a significant contribution to the field, enabling more accurate thermodynamic modeling and a deeper understanding of the chemical behavior of this compound.

References

In-Depth Technical Guide: Properties and Biological Activity of a Novel Flavonoid

Disclaimer: The provided CAS number 6230-62-2 is associated with multiple chemical entities in various databases, including (1-Ethoxyvinyl)benzene and O-Methyl-L-tyrosine. However, based on the context of the query for an in-depth technical guide with biological data, this document focuses on a biologically active flavonoid, 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one, and related compounds for which significant research and experimental data are available.

Core Compound Profile: 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one

This technical guide details the properties and biological activities of the flavone class of compounds, with a specific focus on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs. Flavones are a class of flavonoids characterized by a backbone of 2-phenylchromen-4-one[1]. These compounds are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects in metabolic disorders[2][3].

Physicochemical Properties

The physicochemical properties of flavones are crucial for their pharmacokinetic and pharmacodynamic profiles. While specific experimental data for 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one is not exhaustively available in public domains, computed properties for structurally similar flavonoids provide valuable insights.

| Property | Value (Computed for similar flavones) | Reference |

| Molecular Formula | C19H18O7 | [4] |

| Molecular Weight | 358.3 g/mol | [4] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 92.9 Ų | [4] |

Biological Activity

Recent studies have highlighted the potential of substituted flavones in addressing metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[5][6]. One promising compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has demonstrated significant lipid-lowering effects in hepatocytes[5][6].

| Compound | Biological Activity | IC50 Value | Cell Line | Reference |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Inhibition of lipid accumulation | 32.2 ± 2.1 μM | Huh7 | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following sections describe the synthesis and biological evaluation protocols for the aforementioned flavones.

General Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one

A general procedure for the synthesis of the flavone core involves a two-step process starting from substituted 4H-chromen-4-ones[5].

Step 1: Synthesis of Substituted 2-(1,2,4-triazol-1-yl)chromen-4-one

-

Dissolve one equivalent of the substituted 4H-chromen-4-one and 2-6 equivalents of 1,2,4-triazole in dry DMF to create a 0.2 M solution.

-

Add 1.5 equivalents of molecular iodine and anhydrous K2CO3 to the mixture.

-

Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a sodium thiosulfate solution.

-

Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4.

-

Filter the organic layers and concentrate in vacuo to obtain the crude product[5].

Step 2: Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one

-

Add one equivalent of the substituted 2-(1H-1,2,4-triazol-1-yl)chromen-4-one to dry DMF or 1,4-dioxane to make a 0.1 M solution.

-

Dissolve three equivalents of a phenolic compound in the solution and stir at 80 °C until the solution is clear.

-

Add 3-6 equivalents of anhydrous K2CO3 or Cs2CO3 to the mixture at a constant temperature of 80 °C.

-

Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with water and partition with ethyl acetate[5].

In Vitro Evaluation of Lipid Accumulation

The inhibitory effect of the synthesized compounds on lipid accumulation can be assessed in a cellular model of NAFLD.

-

Cell Culture: Culture Huh7 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a 5% CO2 atmosphere.

-

Induction of Lipid Accumulation: Treat the Huh7 cells with oleic acid (OA) to induce the formation of lipid droplets, mimicking the conditions of NAFLD.

-

Compound Treatment: Treat the OA-induced Huh7 cells with varying concentrations of the synthesized flavones.

-

High-Content Screening: Utilize high-content screening microscopy to quantify the accumulation of lipid droplets within the cells. This is often done by staining the lipid droplets with a fluorescent dye (e.g., Nile Red).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the lipid accumulation[5][6].

Signaling Pathway

The mechanism of action for the lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one involves the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α)[5][6]. PGC1α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.

Below is a DOT script representation of the proposed signaling pathway.

Caption: Proposed mechanism of action for the reduction of lipid accumulation.

Conclusion

The flavone 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs represent a promising class of compounds for the development of novel therapeutics targeting metabolic disorders like NAFLD and NASH. Their mechanism of action, involving the upregulation of PGC1α, offers a clear pathway for further investigation and optimization. The experimental protocols provided herein serve as a foundation for researchers to build upon in the pursuit of more effective treatments for these prevalent diseases.

References

- 1. wjpls.org [wjpls.org]

- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one | C19H18O7 | CID 5491643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for "Benzene, (1-ethoxyethenyl)-" in Diels-Alder Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Benzene, (1-ethoxyethenyl)-", also known as α-ethoxystyrene, as a dienophile in Diels-Alder cycloaddition reactions. This versatile building block offers a pathway to highly functionalized cyclohexene derivatives, which are valuable intermediates in organic synthesis and drug development.

Introduction to "Benzene, (1-ethoxyethenyl)-" in Diels-Alder Reactions

"Benzene, (1-ethoxyethenyl)-" is an electron-rich alkene due to the electron-donating nature of the ethoxy group, making it a suitable dienophile for reactions with electron-deficient dienes in normal-electron-demand Diels-Alder reactions.[1][2] However, its reactivity can be enhanced, particularly with electron-rich or neutral dienes, through the use of Lewis acid catalysis. The Diels-Alder reaction is a powerful tool for the stereospecific formation of six-membered rings, a common motif in natural products and pharmaceutical agents.[1]

The general scheme for the Diels-Alder reaction involving "Benzene, (1-ethoxyethenyl)-" is depicted below:

Caption: General Diels-Alder cycloaddition.

Regioselectivity and Stereoselectivity

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile.[3][4] For "Benzene, (1-ethoxyethenyl)-", the ethoxy and phenyl groups influence the electron distribution in the double bond. The major regioisomer formed is typically the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[3][5] Resonance structures can be drawn to predict the partial charges on the reacting carbons and thus the favored orientation.[5]

The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the dienophile is retained in the product.[1] When cyclic dienes are used, the reaction can proceed via an endo or exo transition state, with the endo product often being the kinetically favored product due to secondary orbital interactions.[6]

Quantitative Data

The following table summarizes the available quantitative data for the Diels-Alder reaction of "Benzene, (1-ethoxyethenyl)-".

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | (E)-1-Ethoxy-1-phenylethene | SnCl₄ | Not specified | Not specified | Not specified | 75 | Anh, N. T., et al. (1981) |

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with "Benzene, (1-ethoxyethenyl)-". Researchers should optimize these conditions for their specific diene and desired product.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the thermal cycloaddition of "Benzene, (1-ethoxyethenyl)-" with a suitable diene. Thermal conditions are often sufficient for reactive dienes.

Materials:

-

"Benzene, (1-ethoxyethenyl)-"

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Anhydrous toluene or xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diene (1.0 equivalent).

-

Add anhydrous toluene or xylene as the solvent. The volume should be sufficient to dissolve the reactants (typically a 0.1 to 1.0 M solution).

-

Add "Benzene, (1-ethoxyethenyl)-" (1.0 to 1.2 equivalents) to the flask.

-

Attach a reflux condenser and begin stirring the mixture.

-

Heat the reaction mixture to reflux (for toluene, ~110°C; for xylene, ~140°C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.

Caption: Thermal Diels-Alder Workflow.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is based on the reported Lewis acid-catalyzed reaction of (E)-1-ethoxy-1-phenylethene with 2,3-dimethyl-1,3-butadiene and can be adapted for other dienes. Lewis acid catalysis can accelerate the reaction and improve selectivity.[7]

Materials:

-

"Benzene, (1-ethoxyethenyl)-"

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Lewis Acid (e.g., Tin(IV) chloride, SnCl₄, as a solution in dichloromethane)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Schlenk flask or other suitable glassware for air-sensitive reactions

-

Syringes for transfer of reagents

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the diene (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add "Benzene, (1-ethoxyethenyl)-" (1.0 equivalent) to the cooled solution.

-

Slowly add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM, 0.1 to 1.0 equivalent) dropwise to the stirred reaction mixture.

-

Maintain the reaction at -78°C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the cycloadduct.

Caption: Lewis Acid-Catalyzed Diels-Alder.

Applications in Drug Development

The cyclohexene scaffolds produced from Diels-Alder reactions involving "Benzene, (1-ethoxyethenyl)-" are valuable precursors in medicinal chemistry. The resulting enol ether functionality can be readily hydrolyzed to a ketone, providing a handle for further functionalization. The phenyl group and the remaining double bond also offer sites for subsequent chemical modifications. These transformations can lead to the synthesis of complex polycyclic structures found in biologically active molecules. The ability to control stereochemistry in the Diels-Alder reaction is particularly important for the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect.[8]

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Dielsova-Alderova reakce [sigmaaldrich.com]

- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Selectivity in the electron transfer catalyzed Diels-Alder reaction of (R)-alpha-phellandrene and 4-methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of Ethyl 1-phenylvinyl Ether

Introduction

Ethyl 1-phenylvinyl ether is a substituted vinyl ether monomer with the potential for producing polymers with unique properties due to the presence of both an ethyl ether group and a phenyl group attached to the double bond. The phenyl group at the 1-position is expected to significantly influence the monomer's reactivity, favoring cationic polymerization due to the stabilization of the resulting carbocationic intermediate. These application notes provide an overview of the anticipated polymerization behavior of Ethyl 1-phenylvinyl ether and protocols for its cationic polymerization.

Anticipated Polymerization Behavior

Due to the 1-phenyl substitution, the cationic polymerization of Ethyl 1-phenylvinyl ether is expected to proceed readily. The phenyl group will stabilize the propagating carbocation, potentially leading to a more controlled or "living" polymerization under appropriate conditions. Key factors influencing the polymerization will be the choice of initiator (catalyst), solvent, and temperature.

Data Presentation

The following tables summarize representative quantitative data from cationic polymerization studies of vinyl ethers analogous to Ethyl 1-phenylvinyl ether. This data is intended to provide a general framework for expected results.

Table 1: Representative Cationic Polymerization of Vinyl Ethers Catalyzed by a Lewis Acid Initiator.

| Entry | Monomer | Initiator/Co-initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | Đ (M_w/M_n) |

| 1 | Isobutyl Vinyl Ether | HCl-Adduct/ZnCl₂ | Toluene | -40 | 2 | 95 | 10,000 | 9,800 | 1.15 |

| 2 | 2-Chloroethyl Vinyl Ether | BF₃·OEt₂ | Dichloromethane | -20 | 1 | 98 | 15,000 | 14,500 | 1.20 |

| 3 | n-Butyl Vinyl Ether | AlCl₃ | Hexane | 0 | 3 | 90 | 12,000 | 11,200 | 1.35 |

Table 2: Effect of Initiator Concentration on the Cationic Polymerization of a Vinyl Ether.

| Entry | Monomer | [Monomer] (mol/L) | [Initiator] (mmol/L) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | Ethyl Vinyl Ether | 1.0 | 5 | 92 | 18,400 | 1.25 |

| 2 | Ethyl Vinyl Ether | 1.0 | 10 | 95 | 9,500 | 1.18 |

| 3 | Ethyl Vinyl Ether | 1.0 | 20 | 98 | 4,900 | 1.12 |

Experimental Protocols

The following are detailed protocols for the cationic polymerization of Ethyl 1-phenylvinyl ether based on established methods for similar monomers.

Protocol 1: Cationic Polymerization using a Lewis Acid Initiator

Materials:

-

Ethyl 1-phenylvinyl ether (monomer, freshly distilled)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Titanium tetrachloride (TiCl₄) (initiator)

-

Methanol (quenching agent)

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Glassware Preparation: All glassware should be oven-dried at 120°C overnight and then cooled under a stream of dry nitrogen or argon.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and a rubber septum under an inert atmosphere.

-

Monomer and Solvent Addition: In the Schlenk flask, dissolve the freshly distilled Ethyl 1-phenylvinyl ether (e.g., 1.0 g, 6.75 mmol) in anhydrous dichloromethane (e.g., 20 mL).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Initiator Preparation: Prepare a stock solution of TiCl₄ in anhydrous dichloromethane (e.g., 0.1 M).

-

Initiation: Using a gas-tight syringe, slowly add the required amount of the TiCl₄ solution (e.g., 0.675 mL, 0.0675 mmol for a monomer-to-initiator ratio of 100) to the stirred monomer solution.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 2 hours), maintaining the temperature and inert atmosphere.

-

Quenching: Terminate the polymerization by adding pre-chilled methanol (e.g., 5 mL).

-

Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

-

Characterization: Characterize the obtained polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (M_n) and molecular weight distribution (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Visualizations

Cationic Polymerization Mechanism

The following diagram illustrates the general mechanism of cationic polymerization of a vinyl ether.

Caption: General mechanism of cationic vinyl ether polymerization.

Experimental Workflow

This diagram outlines the typical workflow for the cationic polymerization experiment described in Protocol 1.

Caption: Experimental workflow for cationic polymerization.

Application Notes and Protocols: (1-Ethoxyvinyl)benzene as a Protecting Group for Alcohols

Note to the Reader: Extensive literature searches did not yield any established methods or protocols for the use of "(1-Ethoxyvinyl)benzene" as a protecting group for alcohols. This compound is not commonly cited or utilized for this purpose in synthetic organic chemistry.

Therefore, as a representative example of a vinyl ether-based protecting group, these application notes detail the use of the widely employed Tetrahydropyranyl (THP) group for the protection of alcohols. The principles, reaction mechanisms, and general protocols described herein for the THP group are analogous to how a vinyl ether like (1-ethoxyvinyl)benzene would be expected to react with alcohols under acidic catalysis.